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Introduction
NCT-503 is a potent and selective small-molecule inhibitor of phosphoglycerate

dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1]

[2][3][4] By blocking PHGDH, NCT-503 disrupts the production of serine and downstream

metabolites essential for cancer cell proliferation and survival. These application notes provide

detailed protocols for utilizing NCT-503 in various in vitro assays to study its effects on cancer

cell metabolism, growth, and signaling. It is important to note that while the query mentioned

MALT1 inhibitors, NCT-503's primary target is PHGDH.

Mechanism of Action
NCT-503 inhibits PHGDH with an IC50 of 2.5 µM.[3][4] This inhibition is non-competitive with

respect to both 3-phosphoglycerate (3-PG) and NAD+.[4][5] The primary consequence of

PHGDH inhibition by NCT-503 is the suppression of glucose-derived serine synthesis. This

leads to a depletion of intracellular serine pools, which in turn affects the synthesis of

nucleotides and other essential macromolecules.[3] Additionally, NCT-503 has been observed

to have off-target effects, including the rerouting of glucose-derived carbons into the TCA cycle.

[1][2][6]
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Data Presentation: Summary of NCT-503 Treatment
Conditions in In Vitro Assays
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Assay Type
Cell Line
Examples

NCT-503
Concentrati
on

Treatment
Duration

Key
Findings

Reference

Proliferation/

Viability

Neuroblasto

ma (BE(2)-C,

Kelly, SH-EP,

SK-N-AS),

Burkitt

Lymphoma

(RAJI,

NAMALWA),

NSCLC

(A549)

10 µM - 40

µM
72 - 96 hours

Decreased

cell viability

and

proliferation.

[1][6][7][8]

Metabolic

Flux Analysis

Neuroblasto

ma (BE(2)-C,

SH-EP),

Breast

Cancer

(MDA-MB-

468)

10 µM

48 hours

(pre-

incubation)

Reduced

incorporation

of glucose-

derived

carbons into

serine.

[1][5][6]

Clonogenicity

Burkitt

Lymphoma

cell lines

40 µM

Long-term

(until colony

formation)

Impaired

clonogenic

potential.

[7]

Oxidative

Stress

Burkitt

Lymphoma

(RAJI,

NAMALWA)

10 - 40 µM 24 hours

Decreased

cellular

glutathione

(GSH) levels

and

increased

reactive

oxygen

species

(ROS).

[7]
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Cell Cycle

Analysis

NSCLC

(A549)

IC50

concentration

s (in

combination)

Not specified
G2/M phase

arrest.
[8]

Western

Blotting

Neuroblasto

ma (BE(2)-C)
10 µM 48 hours

Analysis of

protein

expression

changes.

[1][6]

Citrate

Synthase

Activity

Neuroblasto

ma (PHGDH

knockout

clones)

10 µM 24 hours

No alteration

in citrate

synthase

activity.

[1][6]

Cellular

Thermal Shift

Assay

Neuroblasto

ma (BE(2)-C)
10 µM 48 hours

No change in

the thermal

stability of

citrate

synthase.

[1][6]

Experimental Protocols
Cell Proliferation/Viability Assay
Objective: To determine the effect of NCT-503 on the proliferation and viability of cancer cells.

Materials:

Cancer cell line of interest

Complete cell culture medium

NCT-503 (and inactive control if available)

96-well plates

MTS reagent or similar viability assay kit
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Plate reader

Protocol:

Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow

them to adhere overnight.

Prepare serial dilutions of NCT-503 in complete cell culture medium. A typical concentration

range is 1 µM to 50 µM. Include a vehicle control (e.g., DMSO) and an inactive NCT-503
control if available.

Remove the existing medium from the cells and add 100 µL of the medium containing the

different concentrations of NCT-503.

Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

Add the MTS reagent to each well according to the manufacturer's instructions and incubate

for 1-4 hours.

Measure the absorbance at the appropriate wavelength using a plate reader.

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Metabolic Flux Analysis using ¹³C-Glucose Tracing
Objective: To trace the metabolic fate of glucose-derived carbons and assess the impact of

NCT-503 on serine synthesis and central carbon metabolism.

Materials:

Cancer cell line of interest

Glucose-free cell culture medium

[U-¹³C]-glucose

NCT-503 (10 µM)

6-well plates
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Methanol, water, and chloroform (for metabolite extraction)

LC-MS/MS system

Protocol:

Seed cells in 6-well plates and grow to ~70-80% confluency.

Treat the cells with 10 µM NCT-503 or a vehicle control in complete medium for 48 hours.

On the day of the experiment, wash the cells with glucose-free medium.

Incubate the cells in medium containing [U-¹³C]-glucose (e.g., 10 mM) for a defined period

(e.g., 10 minutes to 24 hours, depending on the desired metabolic snapshot).

Aspirate the medium and wash the cells with ice-cold saline.

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80:20

methanol:water).

Scrape the cells and collect the cell lysate.

Centrifuge the lysate to pellet cellular debris.

Analyze the supernatant containing the polar metabolites by LC-MS/MS to determine the

incorporation of ¹³C into serine and other metabolites.

Western Blotting
Objective: To analyze changes in protein expression levels following NCT-503 treatment.

Materials:

Cancer cell line of interest

NCT-503 (10 µM)

6-well plates
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary and secondary antibodies

Chemiluminescent substrate and imaging system

Protocol:

Seed cells in 6-well plates and allow them to adhere.

Treat the cells with 10 µM NCT-503 or a vehicle control for 48 hours.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates.

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.
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Caption: Mechanism of action of NCT-503 as a PHGDH inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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